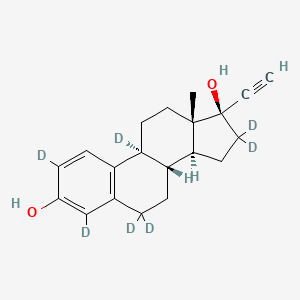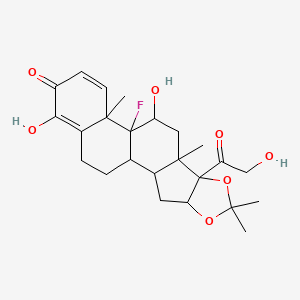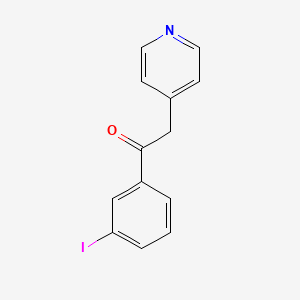
1-(3-Iodophenyl)-2-pyridin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodophenyl)-2-pyridin-4-ylethanone is a chemical compound with the molecular formula C₁₄H₁₀I₂N₂O. It is characterized by the presence of an iodophenyl group attached to a pyridine ring, making it a unique and versatile compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-2-pyridin-4-ylethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-iodophenylacetic acid with pyridine-4-carbonyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)-2-pyridin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodoquinone derivatives.
Reduction: The compound can be reduced to form the corresponding hydroiodide.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Iodoquinone derivatives from oxidation.
Hydroiodide from reduction.
Substituted pyridine derivatives from nucleophilic substitution.
Scientific Research Applications
1-(3-Iodophenyl)-2-pyridin-4-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Iodophenyl)-2-pyridin-4-ylethanone exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing its biological activity.
Comparison with Similar Compounds
1-(3-Iodophenyl)-2-pyridin-4-ylethanone is unique due to its specific structural features. Similar compounds include:
1-(3-Iodophenyl)ethanone: Lacks the pyridine ring.
2-Pyridin-4-ylethanone: Lacks the iodophenyl group.
3-Iodophenyl isocyanate: Different functional group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H10INO |
|---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
1-(3-iodophenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C13H10INO/c14-12-3-1-2-11(9-12)13(16)8-10-4-6-15-7-5-10/h1-7,9H,8H2 |
InChI Key |
JHSCPFZBNVJAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B15352538.png)
![N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-N-(2-chloroethyl)morpholine Bromide](/img/structure/B15352539.png)

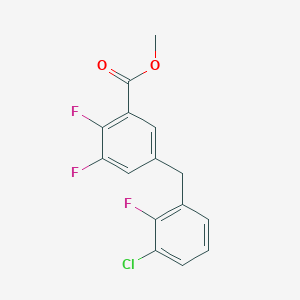
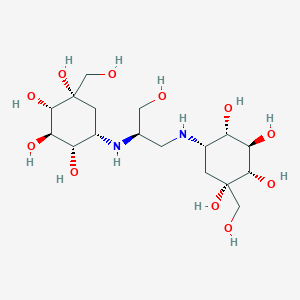

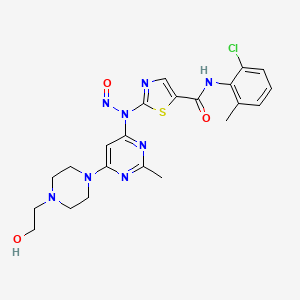
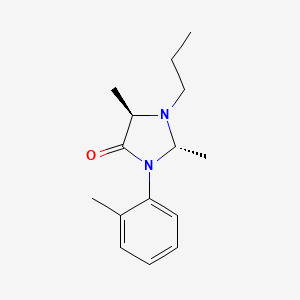
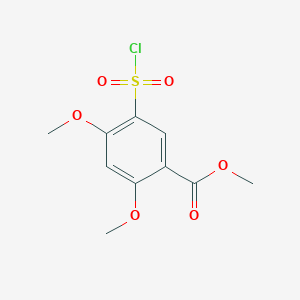
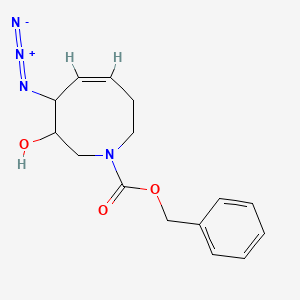
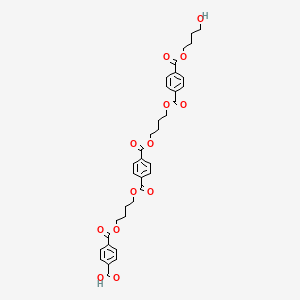
![[2-methoxy-4-[3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15352595.png)
